3-Hydroxy-3-methylbutanoate
Overview
Description
3-hydroxyisovalerate is a hydroxy monocarboxylic acid anion that is the conjugate base of 3-hydroxyisovaleric acid. It has a role as a human metabolite. It is a conjugate base of a 3-hydroxyisovaleric acid.
Scientific Research Applications
1. Wine Aroma and Enantiomer Analysis
In the context of wine, research has identified 3-Hydroxy-3-methylbutanoate as a potential marker of lactic acid bacteria esterase activity. The chemical and sensory characteristics of this compound in wines were investigated, revealing its predominance in red and white wines and its role in fruity aroma modulation (Gammacurta et al., 2018).
2. Analytical Chemistry in Alcoholic Beverages
A quantitative determination method for this compound and other hydroxy acids in wines and other alcoholic beverages has been developed. This study provided insights into the concentrations of these compounds in various alcoholic beverages and their potential sensory effects (Gracia-Moreno et al., 2015).
3. Pyrolysis Kinetics
The pyrolysis kinetics of ethyl this compound in the gas phase were studied, focusing on its homogeneous, unimolecular reaction process and the products of this reaction (Dominguez et al., 1996).
4. Tissue Engineering Materials
In the field of tissue engineering, this compound related polyesters, such as polyhydroxyalkanoates (PHA), are utilized. PHAs are biodegradable and thermoprocessable, making them suitable for medical devices and tissue engineering applications (Chen & Wu, 2005).
5. Thermolysis in the Gas Phase
A theoretical study examined the thermolysis in the gas phase of methyl this compound and similar compounds. The study provides insights into the kinetics and mechanisms of these reactions (Sánchez et al., 2004).
6. Stereochemical Control in Microbial Reduction
Research has explored the stereochemical control in microbial reduction of ethyl 2-methyl-3-oxobutanoate to ethyl 3-hydroxy-2-methylbutanoate, examining the role of bacteria in producing optically active hydroxy esters (Miya et al., 1996).
Properties
IUPAC Name |
3-hydroxy-3-methylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFYFNCPONWUHW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9O3- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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